(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

Catalog No.
S13214415
CAS No.
84508-93-0
M.F
C13H15NO6S
M. Wt
313.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-...

CAS Number

84508-93-0

Product Name

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

IUPAC Name

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

InChI

InChI=1S/C9H11NO2S.C4H4O4/c1-2-8(13-3-1)9-6-10-4-7(12-9)5-11-9;5-3(6)1-2-4(7)8/h1-3,7,10H,4-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

INCGPSFDWSRLAK-WLHGVMLRSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=CS3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C2COC(O2)(CN1)C3=CC=CS3.C(=C/C(=O)O)\C(=O)O

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane is a complex organic compound that integrates elements of both aliphatic and aromatic chemistry. The compound features a butenedioic acid moiety, which contributes to its dicarboxylic acid characteristics, alongside a bicyclic structure that includes nitrogen and oxygen heteroatoms. This unique structural combination provides the compound with potential reactivity and biological activity, making it a subject of interest in various fields of research.

Typical for both its dicarboxylic acid and bicyclic components:

  • Oxidation: The presence of the butenedioic acid moiety allows for oxidation reactions that can yield more complex carboxylic acids or ketones.
  • Reduction: Reduction processes can convert the compound into simpler alcohols or alkanes.
  • Substitution: The bicyclic structure can participate in substitution reactions where functional groups are replaced by others, often utilizing electrophiles like halogens or alkyl halides.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane may exhibit various biological activities. These include potential anti-cancer properties due to its ability to interact with specific enzymes involved in cell proliferation. The compound's structural features may allow it to bind effectively to biological macromolecules, influencing metabolic pathways and cellular functions .

The synthesis of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multi-step processes:

  • Formation of the butenedioic acid moiety: This can be achieved through oxidative methods such as the oxidation of butene using reagents like potassium permanganate or ozone.
  • Construction of the bicyclic core: Cyclization reactions using strong acids or bases facilitate the formation of the bicyclic structure.
  • Introduction of nitrogen and oxygen functionalities: This step often involves substitution reactions where nitrogen-containing groups are incorporated into the bicyclic framework.

The applications of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane span various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic effects, particularly in oncology and inflammation.
  • Material Science: Utilized in developing advanced materials due to its unique structural properties.

Studies on (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane have focused on its interactions with biological targets such as enzymes and receptors. The compound may modulate enzyme activity, thereby impacting metabolic pathways relevant to disease states, particularly cancer . Further research is necessary to elucidate specific interaction mechanisms.

Several compounds share structural or functional similarities with (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane:

Compound NameStructure TypeNotable Features
Maleic AcidDicarboxylic AcidCis-isomer of butenedioic acid, used in industrial applications
Fumaric AcidDicarboxylic AcidTrans-isomer of butenedioic acid, found in nature and used as a food additive
Succinic AcidDicarboxylic AcidIntermediate in metabolic pathways, used in pharmaceuticals
ThiopheneAromatic CompoundContains sulfur; used in organic electronics

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane lies in its combination of a dicarboxylic acid framework with a bicyclic structure containing both nitrogen and oxygen heteroatoms. This structural complexity may confer distinct reactivity patterns and biological interactions compared to simpler compounds like maleic or fumaric acids.

The discovery of (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane aligns with recent advancements in heterocyclic synthesis methodologies. While exact synthesis dates remain unspecified in publicly available literature, structural analogs such as 3-[(thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane (PubChem CID: 86262774) demonstrate sustained interest in fused bicyclic systems bearing sulfur-containing aromatic substituents. The incorporation of but-2-enedioic acid motifs likely emerged from parallel developments in unsaturated dicarboxylic acid chemistry, as evidenced by related compounds like (E)-3-(thiophen-2-yl)but-2-enoic acid (CAS 102724-21-0), which shares structural similarities in its α,β-unsaturated acid moiety.

Nomenclature and Systematic Classification

The systematic name (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane follows IUPAC conventions for fused bicyclic systems and geometric isomerism:

  • Bicyclo[3.2.1]octane framework:

    • The base structure comprises a bicyclic system with bridgehead positions at carbons 1 and 5.
    • Bridge lengths follow the [3.2.1] notation: a three-carbon bridge between C1-C5, a two-carbon bridge between C1-C6, and a one-carbon bridge between C5-C6.
  • Heteroatom substitutions:

    • Position 3: Nitrogen atom (azabicyclo)
    • Positions 6 and 8: Oxygen atoms (dioxa)
    • Position 5: Thiophen-2-yl substituent
  • But-2-enedioic acid component:

    • (E)-configuration specifies trans geometry across the C2-C3 double bond
    • Dicarboxylic acid groups at C1 and C4

This nomenclature aligns with established practices for hybrid salts and molecular complexes, where acid-base pairs are denoted by semicolon-separated components.

ComponentStructural Features
Bicyclo[3.2.1]octane coreBridgehead positions at C1 and C5; 7-membered ring system
Heteroatom distribution1 N, 2 O atoms integrated into bicyclic framework
Thiophene substituentAromatic sulfur heterocycle at position 5
But-2-enedioic acidConjugated diacid system in trans configuration

Significance in Heterocyclic and Bicyclic Compound Research

The compound's structural hybridity confers unique research significance across multiple domains:

Electronic Configuration Effects

The thiophene moiety introduces π-conjugation capabilities, while the bicyclo[3.2.1]octane framework imposes distinct stereoelectronic constraints. This combination creates a polarized electronic environment that may influence:

  • Charge distribution across the conjugated diacid system
  • Resonance stabilization of the bicyclic heteroatom network
  • Intermolecular interaction potentials through sulfur's lone pairs

Synthetic Methodology Development

Key synthetic challenges include:

  • Simultaneous incorporation of oxygen and nitrogen atoms within the bicyclic structure
  • Stereoselective formation of the (E)-configured diacid system
  • Regioselective thiophene substitution at position 5

Comparative analysis with 3-[(thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane (MW 207.34 g/mol) suggests potential synthetic routes involving:

  • Mannich-type cyclization for bicyclo[3.2.1]octane formation
  • Suzuki coupling for thiophene introduction
  • Oxidation protocols for diacid generation

Materials Science Applications

The compound's multifunctional architecture suggests potential utility in:

  • Metal-organic frameworks (MOFs) leveraging carboxylate coordination sites
  • Conductive polymers utilizing thiophene's aromatic system
  • Asymmetric catalysis enabled by chiral bicyclic environments

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

313.06200837 g/mol

Monoisotopic Mass

313.06200837 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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